BenchChemオンラインストアへようこそ!

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Kinase Inhibition GSK3β High-Throughput Screening

This 1,3,4-thiadiazole derivative features a unique 3-phenylbutanamide tail and a bulky tert-butyl group at the 5-position (clogP ~3.8), making it structurally distinct from common 2-phenyl or 5-ethyl analogs. Its confirmed inactivity against GSK3β (EC₅₀ > 300 µM) makes it an essential negative control for kinase selectivity panels, while the validated KCNQ opener chemotype supports SAR-driven antiepileptic lead optimization. Procure this specific compound to avoid the loss of biological fingerprint associated with generic replacements and to serve as a 'silent' baseline in focused thiadiazole library screening.

Molecular Formula C16H21N3OS
Molecular Weight 303.4 g/mol
Cat. No. B3976893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Molecular FormulaC16H21N3OS
Molecular Weight303.4 g/mol
Structural Identifiers
SMILESCC(CC(=O)NC1=NN=C(S1)C(C)(C)C)C2=CC=CC=C2
InChIInChI=1S/C16H21N3OS/c1-11(12-8-6-5-7-9-12)10-13(20)17-15-19-18-14(21-15)16(2,3)4/h5-9,11H,10H2,1-4H3,(H,17,19,20)
InChIKeyFXVNHEXAHBWVSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.2 [ug/mL]

Procurement-Ready Overview: N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide for Focused Screening


N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a synthetic 1,3,4-thiadiazole derivative characterized by a tert-butyl group at position 5 of the heterocycle and a 3-phenylbutanamide side chain. It is cataloged in the Molecular Libraries Small Molecule Repository (MLSMR) as MLS001205585 and has a molecular weight of 303.42 g/mol (C16H21N3OS) [1]. The compound is recognized as part of a broader chemotype explored for diverse kinase and ion channel targets, yet its specific activity profile remains narrowly defined in public bioactivity databases, making independent characterization essential for any screening program [2].

Why N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide Cannot Be Replaced by Close Analogs


Even minor variations on the 1,3,4-thiadiazole scaffold produce large shifts in target engagement. The N-(5-tert-butyl) analog is structurally distinct from the N-(5-ethyl) variant (CHEMBL1465696) in steric bulk and lipophilicity (clogP ~3.8 vs ~3.1), which can alter binding pocket complementarity and selectivity [1]. Furthermore, the regiochemistry of the phenylbutanamide tail (3-phenyl vs. 2-phenyl) influences the spatial orientation of the amide linker, a critical parameter for hydrogen-bonding networks in ATP-binding sites and allosteric pockets . Generic replacement with a 'similar' thiadiazole-containing screening compound therefore carries a high risk of losing the desired biological fingerprint, necessitating compound-level validation [2].

Quantitative Differentiation Evidence for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide


GSK3β Inhibition Potency Relative to Structural Analogues

In a quantitative HTS assay against human GSK3beta, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide exhibited an EC50 > 300,000 nM, classifying it as essentially inactive on this kinase [1]. This contrasts sharply with the 5-ethyl congener (CHEMBL1465696), for which GSK3beta data are absent in the same MLSMR panel, implying differential kinase selectivity that must be verified experimentally. The tert-butyl group introduces significant steric hindrance not present in the 5-methyl or 5-ethyl analogs, a feature that can be exploited to design out kinase off-targets while retaining activity on non-kinase targets such as KCNQ channels [2].

Kinase Inhibition GSK3β High-Throughput Screening

KCNQ Channel Opening Potential Versus In-Class Reference Compounds

The N-phenylbutanamide chemotype, to which the target compound belongs, has been validated as a KCNQ opener scaffold. In the Yang et al. series, optimized N-phenylbutanamide derivatives achieved KCNQ opening EC50 values as low as 0.2 µM in CHO cells expressing human KCNQ2/3 channels [1]. Although the exact EC50 of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has not been reported, its retention of the critical 3-phenylbutanamide tail and the electron-rich thiadiazole core suggests potential KCNQ activity that warrants evaluation alongside reference compound ‘1’ from the Yang series, which showed an in vivo ED50 of 12 mg/kg i.p. in the MES seizure model [2].

Ion Channel Modulation KCNQ/Kv7 Epilepsy

Regioisomeric Differentiation: 3-Phenylbutanamide vs. 2-Phenylbutanamide

The 3-phenylbutanamide regioisomer (target compound) differs from the commercially available 2-phenylbutanamide analog (ChemDiv catalog) in the position of the amide linkage. This positional isomerism has a demonstrated impact on biological activity: in related thiadiazole-amide series, shifting the attachment point alters the dihedral angle between the phenyl ring and the amide plane, modulating target recognition . The 3-phenyl regioisomer is underrepresented in commercial libraries compared to the 2-phenyl variant, making it a valuable tool for SAR expansion studies where an unexplored vector is desired [1].

Medicinal Chemistry Regioisomer Selectivity Structure-Activity Relationship

Recommended Application Scenarios for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide


GSK3β Selectivity Profiling and Kinase Panel Negative Control

Based on its inactivity against GSK3beta (EC50 > 300 µM) [1], this compound serves as an ideal negative control in kinase selectivity panels. When profiling compounds for GSK3β-related off-targets, inclusion of this tert-butyl thiadiazole allows researchers to benchmark assay noise and confirm that observed inhibition is not due to non-specific thiadiazole reactivity.

KCNQ Channel Opener Hit Expansion and SAR Studies

The N-phenylbutanamide scaffold is a validated KCNQ opener chemotype [2]. Acquiring the target compound enables SAR exploration around the 5-position of the thiadiazole ring (tert-butyl vs. published ethyl, methyl, or cyclopropyl variants), facilitating the optimization of potency and CNS penetration for anti-epileptic lead generation.

Regioisomer-Driven Lead Diversification

The 3-phenylbutanamide tail distinguishes this compound from the more common 2-phenyl isomer found in commercial libraries . Procurement allows medicinal chemists to explore a distinct chemical vector, potentially unlocking novel interactions in ATP-competitive kinase targets or allosteric ion channel modulators.

Negative Control for Thiadiazole-Containing Library Screens

Given its extensive registration in MLSMR and PubChem but limited bioactivity annotation, this compound can be used as a ‘silent’ member of a thiadiazole-focused chemical library, helping to deconvolute structure-activity relationships by serving as a baseline against which active analogs are compared.

Quote Request

Request a Quote for N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.